
Benzyl 2,2-dimethoxyethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-2,2-dimethoxyethylamine HCl: is a chemical compound with the molecular formula C11H17NO2·HCl. It is a derivative of 2,2-dimethoxyethylamine, where a benzyl group is attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of benzylamine with chloroacetaldehyde dimethyl acetal.
Reductive Amination: Another method involves the reductive amination of benzaldehyde with aminoacetaldehyde dimethyl acetal.
Industrial Production Methods: Industrial production of Benzyl-2,2-dimethoxyethylamine HCl often involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl-2,2-dimethoxyethylamine HCl can undergo oxidation reactions, typically forming benzylidene derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Benzyl-2,2-dimethoxyethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : Benzyl-2,2-dimethoxyethylamine HCl is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor agonists .
Medicine: : The compound is a key intermediate in the synthesis of drugs like ivabradine hydrochloride, which is used to treat certain heart conditions .
Industry: : It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of Benzyl-2,2-dimethoxyethylamine HCl involves its interaction with specific molecular targets. For example, in the synthesis of enzyme inhibitors, the compound may bind to the active site of the enzyme, preventing its normal function . The pathways involved often include inhibition of enzyme activity or receptor binding, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetaldehyde dimethyl acetal: This compound is structurally similar but lacks the benzyl group.
N-Benzyl-2,2-dimethoxyethanamine: This compound is very similar but may have different substituents on the nitrogen atom.
Uniqueness: : Benzyl-2,2-dimethoxyethylamine HCl is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Its benzyl group provides additional reactivity and versatility compared to similar compounds .
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
N-benzyl-2,2-dimethoxyethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H |
Clave InChI |
ILUXOUPKPXDRQV-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCC1=CC=CC=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


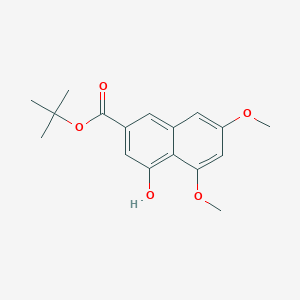
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
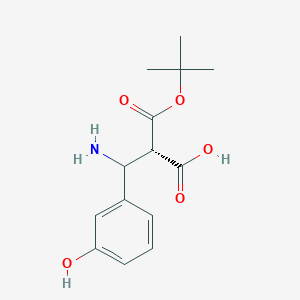
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
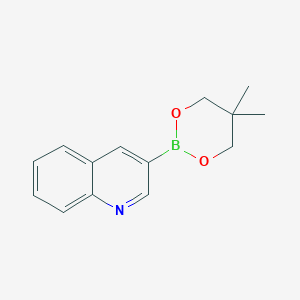
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
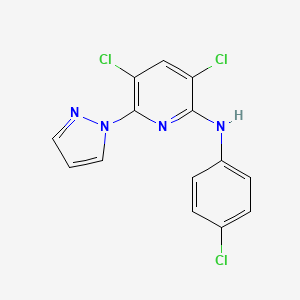
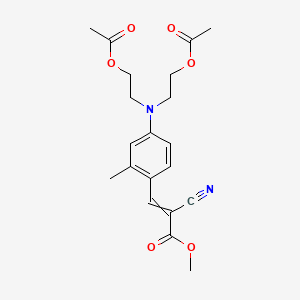
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
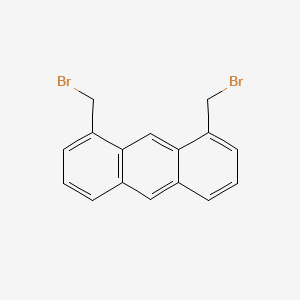
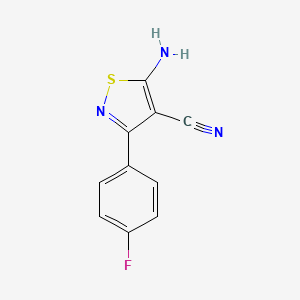
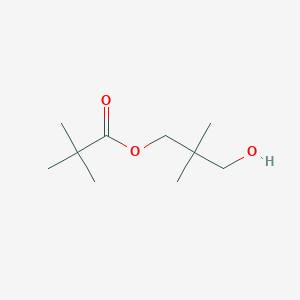

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
